molecular formula C15H17NO3 B10812840 4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one

4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one

Cat. No.: B10812840
M. Wt: 259.30 g/mol
InChI Key: ZZUCJGSOKDNIEZ-UHFFFAOYSA-N
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Description

CL-196901: 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one , is a compound belonging to the class of hydroxycoumarins. Hydroxycoumarins are known for their diverse biological activities and are often used in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one typically involves the reaction of 4-hydroxycoumarin with 1-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Reagents such as or in the presence of a base like or .

Major Products:

Scientific Research Applications

4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate various signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one: can be compared with other hydroxycoumarins, such as:

Uniqueness: The presence of the 1-piperidinylmethyl group in 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one distinguishes it from other hydroxycoumarins. This structural feature imparts unique biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-hydroxy-3-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C15H17NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2

InChI Key

ZZUCJGSOKDNIEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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